molecular formula C12H11FN4O2 B2819668 N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide CAS No. 953732-34-8

N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide

Cat. No. B2819668
CAS RN: 953732-34-8
M. Wt: 262.244
InChI Key: SOUGXQUEWLMHAX-UHFFFAOYSA-N
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Description

N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide, commonly known as AFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AFPA is a heterocyclic compound that contains a pyrimidine ring and an amide group. In

Scientific Research Applications

Synthesis and Antitumor Activities

A study focused on the synthesis of compounds from L-tyrosine methyl ester and D-tyrosine ethyl ester, with "N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide" being part of this compound class. These compounds showed selective antitumor activities, suggesting the role of R-configuration in their efficacy Xiong Jing, 2011.

Radiosynthesis for Imaging Applications

Another application involved radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This work highlights the compound's utility in developing tools for in vivo imaging of protein expressions related to neuroinflammatory processes F. Dollé et al., 2008.

Herbicidal Activity

Research on novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives revealed better herbicidal activities against dicotyledonous weeds, showing the compound's potential in agricultural applications Daoxin Wu et al., 2011.

Antibacterial and Antiplasmodial Properties

Studies have also explored the antibacterial and antitubercular properties of derivatives, indicating their potential in treating infectious diseases. One example is the synthesis of stable isotope-labeled antibacterial agents and their metabolites for enhanced treatment options R. Lin & L. Weaner, 2012.

Molecular Docking and Drug Design

Molecular docking studies have been conducted to explore the interaction of similar compounds with biological targets, such as SARS-CoV-2 protease, providing insights into their potential as antiviral agents S. Mary et al., 2020.

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-(2-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c13-9-3-2-8(6-10(9)14)16-11(18)7-17-5-1-4-15-12(17)19/h1-6H,7,14H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUGXQUEWLMHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CC(=O)NC2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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